molecular formula C21H34O2Si B15083369 Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-

Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-

Cat. No.: B15083369
M. Wt: 346.6 g/mol
InChI Key: XCQJLMSBWHXNBX-XUDSTZEESA-N
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Description

Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is a synthetic steroidal compound with the molecular formula C22H36O2Si. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- typically involves the reaction of estrone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and molecular targets involved vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Estrone
  • Estradiol
  • Estriol

Comparison

Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is unique due to the presence of the trimethylsilyl ether group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds like estrone, estradiol, and estriol, this compound exhibits different solubility, stability, and reactivity profiles, making it valuable for specific research applications .

Properties

Molecular Formula

C21H34O2Si

Molecular Weight

346.6 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13-methyl-17-trimethylsilyloxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O2Si/c1-21-12-11-17-16-8-6-15(22)13-14(16)5-7-18(17)19(21)9-10-20(21)23-24(2,3)4/h13,16-20H,5-12H2,1-4H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

XCQJLMSBWHXNBX-XUDSTZEESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C)CCC4=CC(=O)CCC34

Origin of Product

United States

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